![molecular formula C25H26O3 B14189220 1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene) CAS No. 919356-00-6](/img/structure/B14189220.png)
1,1'-[{5-[(Prop-2-en-1-yl)oxy]-1,3-phenylene}bis(methylene)]bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene is an organic compound characterized by its unique structure, which includes an allyloxy group and two methoxybenzyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with 4-methoxybenzyl alcohol in the presence of a base, followed by the introduction of the allyloxy group. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and bases like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The methoxybenzyl groups can be reduced to form the corresponding benzyl alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid or potassium permanganate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene depends on its specific application. In chemical reactions, the allyloxy group can act as a nucleophile or electrophile, participating in various organic transformations. The methoxybenzyl groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic substitution reactions. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors.
Comparison with Similar Compounds
- 1-(Allyloxy)-3,5-bis(4-methoxyphenyl)benzene
- 1-(Allyloxy)-3,5-bis(4-methylbenzyl)benzene
- 1-(Allyloxy)-3,5-bis(4-hydroxybenzyl)benzene
Uniqueness: 1-(Allyloxy)-3,5-bis(4-methoxybenzyl)benzene is unique due to the presence of both allyloxy and methoxybenzyl groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of novel materials and bioactive compounds.
Properties
CAS No. |
919356-00-6 |
|---|---|
Molecular Formula |
C25H26O3 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]-5-prop-2-enoxybenzene |
InChI |
InChI=1S/C25H26O3/c1-4-13-28-25-17-21(14-19-5-9-23(26-2)10-6-19)16-22(18-25)15-20-7-11-24(27-3)12-8-20/h4-12,16-18H,1,13-15H2,2-3H3 |
InChI Key |
ODJOKCXEIUIZOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC(=CC(=C2)OCC=C)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetic acid](/img/structure/B14189140.png)
![P,P-Diphenyl-N-[(prop-2-en-1-yl)carbamoyl]phosphinic amide](/img/structure/B14189146.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)
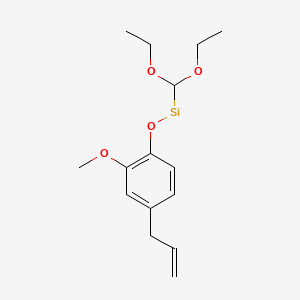
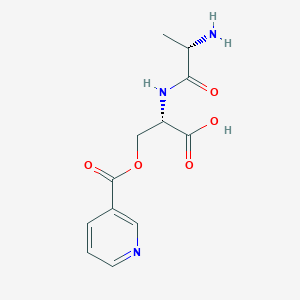
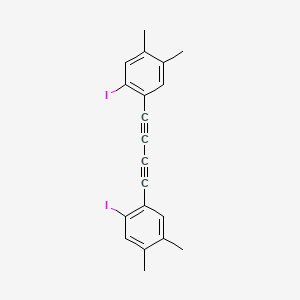
![N-methyl-2-(1-quinolin-8-ylsulfonylpyrrolo[2,3-b]pyridin-3-yl)ethanamine](/img/structure/B14189187.png)
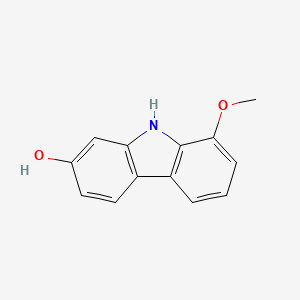


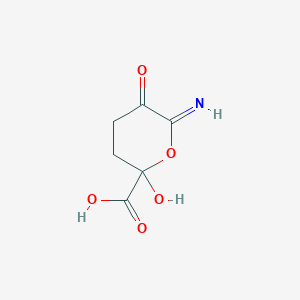
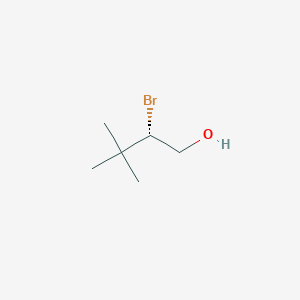

![(3R)-3-[(1R)-2-nitro-1-phenylethyl]oxan-4-one](/img/structure/B14189242.png)
